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Application Notes and Protocols: Stable Isotope Analysis of Hair to Reconstruct Mummy Diet

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope analysis of hair is a powerful tool for reconstructing the diet of ancient individuals, including mummies.[1][2] Human hair is an ideal tissue for such studies because it is resistant to degradation, grows at a relatively known rate (approximately 1 cm/month), and does not remodel after formation, thus providing a temporal record of dietary intake.[1][3] This technique is minimally invasive, and the isotopic signals are preserved over long periods.[1][4] The analysis primarily focuses on the stable isotopes of carbon (δ^{13} C) and nitrogen (δ^{15} N), which provide information about the types of plants consumed (C3 vs. C4) and the trophic level of the individual, respectively.[2][4][5]

Principles of Dietary Reconstruction

The stable isotope composition of human tissues, including hair, reflects the isotopic composition of the foods consumed.[1]

Carbon (δ¹³C): The ratio of ¹³C to ¹²C in tissues helps to distinguish between diets based on C3 plants (e.g., wheat, rice, vegetables) and C4 plants (e.g., maize, sorghum, sugarcane).
 C4 plants are enriched in ¹³C compared to C3 plants. Consequently, individuals with a diet rich in C4 plants will have higher δ¹³C values in their hair.[2][6]



Nitrogen (δ¹⁵N): The ratio of ¹⁵N to ¹⁴N indicates an individual's trophic level. There is a stepwise enrichment of ¹⁵N with each trophic level (approximately 3-5‰). Therefore, herbivores have lower δ¹⁵N values than omnivores, and carnivores have the highest values.
 [5][6] Marine-based diets also lead to elevated δ¹⁵N values.

Experimental Protocols

A detailed methodology for the stable isotope analysis of mummy hair is provided below. This protocol is a synthesis of standard practices in the field.

Sample Preparation

- · Hair Selection and Cleaning:
 - Select a bundle of hair from the mummy, preferably from the scalp, ensuring the proximal (root) end is identifiable if a temporal analysis is required.[1]
 - Clean the hair samples to remove any surface contaminants. A common procedure involves washing the hair sequentially in a 2:1 mixture of chloroform and methanol, followed by several rinses with deionized water in an ultrasonic bath.
 - o Dry the cleaned hair samples in a fume hood or a lyophilizer.
- Longitudinal Sectioning (for temporal analysis):
 - For a high-resolution dietary history, the hair strand can be sectioned into small segments
 (e.g., 0.5 cm or 1 cm).[1][3]
 - Knowing the approximate growth rate of hair (around 1 cm/month), each segment can
 provide dietary information for a specific time period (e.g., a 0.5 cm segment represents
 roughly two weeks of diet).[1][3]
- Homogenization:
 - Each hair segment (or the bulk sample) should be weighed (typically 0.5-1.0 mg) into a tin capsule for analysis.

Isotopic Analysis



• Instrumentation: The δ^{13} C and δ^{15} N values are measured using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).

Measurement:

- The tin capsule containing the hair sample is dropped into a combustion reactor in the elemental analyzer.
- The sample is combusted, and the resulting gases (CO₂ and N₂) are separated by gas chromatography.
- The separated gases are then introduced into the isotope ratio mass spectrometer, which measures the isotopic ratios.

Data and Calibration:

- Isotope ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon and atmospheric N₂ for nitrogen).
- The formula for calculation is: $\delta X = [(R_sample / R_standard) 1] * 1000, where X is the heavy isotope (<math>^{13}$ C or 15 N) and R is the ratio of the heavy to the light isotope.
- Reference materials with known isotopic values should be run alongside the samples for calibration and to ensure accuracy.

Data Presentation

The following table summarizes stable isotope data from various mummy studies, providing insights into their diets.



Mummy/P opulation	Location	Approxim ate Age (Years BP)	δ ¹³ C (‰)	δ ¹⁵ N (‰)	Inferred Diet	Reference
Chinchorro	Chile	5000-800	-12.3 to -15.6	+21.9 to +27.0	Rich in marine foods and/or C4 plants.[7]	[7][8]
Egyptian Mummies	Egypt	ca. 4000	Uniform isotopic signature	Uniform isotopic signature	More constant and uniform diet.[8]	[8]
Coptics	Egypt	1000	Diverse values	Diverse values	Diverse diet influenced by local nutritional sources.[8]	[8]
Inca Child Mummies	Argentina	ca. 500	Not specified	Not specified	Isotopic values coincided 6 months before death, suggesting they were brought together for sacrifice preparation	[7]



Mummified F Girl	an rancisco, ISA	Late 19th Century	Not specified	+1.5‰ increase before death	Initial omnivorou s diet; the increase in $\delta^{15}N$ suggests severe undernouri shment or starvation before death.[9]	[9]
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Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the stable isotope analysis of mummy hair.



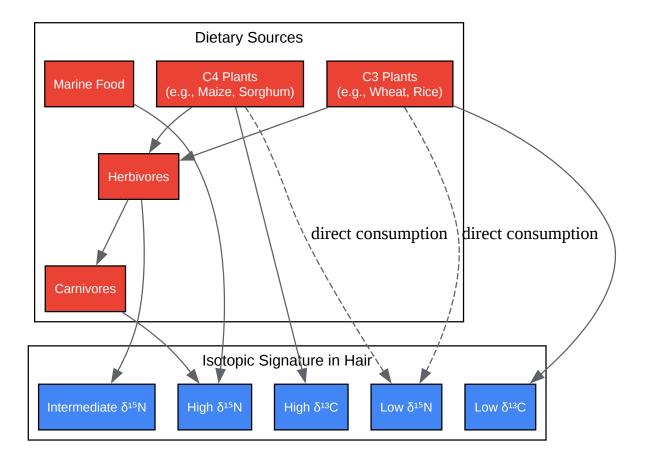
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Workflow for Stable Isotope Analysis of Mummy Hair.

Logical Relationship between Diet and Isotopic Values

This diagram shows the logical relationship between different dietary sources and the resulting stable isotope values in hair.





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Dietary Sources and Corresponding Isotopic Signatures.

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